molecular formula C10H20ClNO2 B1381610 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride CAS No. 1803611-97-3

2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride

Cat. No.: B1381610
CAS No.: 1803611-97-3
M. Wt: 221.72 g/mol
InChI Key: TWMCAOWLHWGZPI-UHFFFAOYSA-N
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Description

“2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1240527-50-7. It has a molecular weight of 223.7 . The compound is in solid form and should be stored at 4°C, sealed, and away from moisture .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 223.7 and should be stored at 4°C, sealed, and away from moisture . For more detailed physical and chemical properties, specialized databases or experimental analysis would be required .

Scientific Research Applications

Antihypertensive Activity

The synthesis and evaluation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including variations related to 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride, have shown promising results in antihypertensive activity. These compounds, particularly those substituted at the 8 position with specific groups, were tested for their efficacy in lowering blood pressure in spontaneous hypertensive rats. Some compounds demonstrated significant activity as alpha-adrenergic blockers, indicating their potential for treating hypertension (J. Caroon et al., 1981).

Synthesis of Derivatives

Research into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones has explored the transformation of 2-oxo-1-oxaspiro[4.5]decan-3,4-dicarboxylic acids into various functional compounds. These synthetic pathways are crucial for developing novel chemical entities with potential applications in various fields, including medicinal chemistry (A. Kuroyan et al., 1995).

NPY Y5 Antagonists

A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives, closely related to this compound, were identified as potent NPY Y5 antagonists. These compounds show promise in reducing food intake induced by a Y5 selective agonist, highlighting their potential in treating conditions like obesity (C. Leslie et al., 2010).

ORL1 (orphanin FQ/nociceptin) Receptor Agonists

Research into the development of high-affinity ligands for the human ORL1 receptor has led to the synthesis of a series of optimized ligands based on the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold. These compounds exhibit high affinity and moderate to good selectivity for the ORL1 receptor over opioid receptors, contributing to our understanding of novel agonists for therapeutic applications (S. Röver et al., 2000).

Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate provide insights into the molecular architecture of spiro compounds. Understanding the crystal structure aids in the design of molecules with desired physical and chemical properties for various applications (Wang et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s important to note that the mechanism of action can vary depending on the context in which the compound is used .

Properties

IUPAC Name

3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10;/h8-9,12H,1-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMCAOWLHWGZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)C(C1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 2
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 3
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 4
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 5
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Reactant of Route 6
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride

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